molecular formula C9H11BrFN B13319983 4-bromo-3-fluoro-N-(propan-2-yl)aniline

4-bromo-3-fluoro-N-(propan-2-yl)aniline

Cat. No.: B13319983
M. Wt: 232.09 g/mol
InChI Key: LTSNBGQSOOPDPT-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the nitrogen atom is bonded to an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The final step involves the alkylation of the amine group with isopropyl bromide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Bromo-3-fluoro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(propan-2-yl)aniline: Similar structure but lacks the bromine atom.

    4-Bromo-2-fluoroaniline: Similar structure but lacks the isopropyl group.

Uniqueness

4-Bromo-3-fluoro-N-(propan-2-yl)aniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the isopropyl group attached to the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

4-bromo-3-fluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3

InChI Key

LTSNBGQSOOPDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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